![molecular formula C17H14FN3O3S B2728959 4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 903280-56-8](/img/structure/B2728959.png)

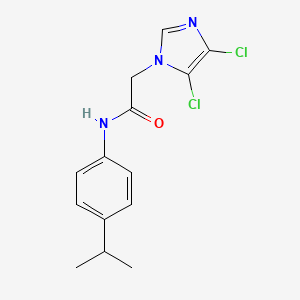

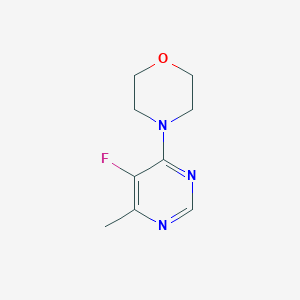

4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

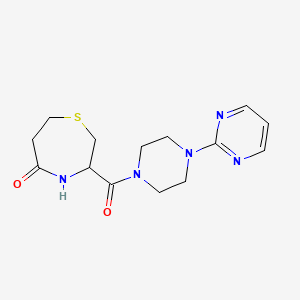

While specific synthesis details for this compound were not found, similar compounds have been synthesized using various methods . For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Scientific Research Applications

Cognitive Enhancements via 5-HT6 Receptor Antagonism

Research on compounds structurally related to 4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide, such as SB-399885, highlights their role in cognitive enhancement through 5-HT6 receptor antagonism. SB-399885 has demonstrated potential in reversing age-dependent deficits in water maze spatial learning and enhancing cholinergic function in aged rats, supporting its utility in addressing cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

COX-2 Inhibition for Pain and Inflammation Management

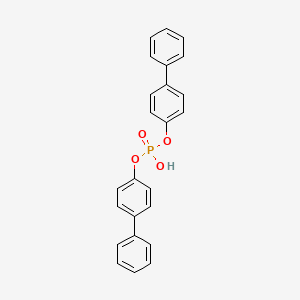

Another area of application is the development of selective COX-2 inhibitors for pain and inflammation management. Compounds such as 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides have been synthesized and evaluated for their ability to selectively inhibit the COX-2 enzyme over COX-1, with some derivatives advancing to clinical trials for conditions like rheumatoid arthritis and acute pain management (Hashimoto et al., 2002).

Anticancer and Enzyme Inhibition

The structural framework of 4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide is also explored in the context of anticancer activities and enzyme inhibition. Compounds with similar structures have been evaluated for their potential to inhibit carbonic anhydrase isoforms, which play a crucial role in various physiological functions including tumorigenesis. Such research paves the way for developing novel anticancer agents with targeted enzyme inhibition properties (Gul et al., 2016).

Molecular Structures and Interactions

The detailed study of molecular structures and interactions of related compounds, through techniques like crystallography, contributes to the understanding of their pharmacological and biochemical behaviors. For instance, the investigation of crystal structures can reveal how minor modifications, such as the introduction of a fluorine atom, influence molecular stability and interaction patterns, providing insights into the design of more effective pharmaceuticals (Rodrigues et al., 2015).

properties

IUPAC Name |

4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O3S/c1-24-17-11-10-16(19-20-17)12-2-6-14(7-3-12)21-25(22,23)15-8-4-13(18)5-9-15/h2-11,21H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPVHAPJJMGZPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2728879.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2728881.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2728882.png)

![1,4-Dioxaspiro[4.5]decan-8-ylmethyl methanesulfonate](/img/structure/B2728886.png)

![5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2728887.png)

![9-(3,5-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2728894.png)